![molecular formula C16H15N3O4S B3723886 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl isonicotinate](/img/structure/B3723886.png)
3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl isonicotinate
Overview
Description
3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl isonicotinate, commonly known as DBITC, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. DBITC belongs to the class of benzisothiazolone compounds and is a derivative of isonicotinic acid.
Mechanism of Action
The mechanism of action of DBITC is not fully understood. However, studies have suggested that DBITC may act as an inhibitor of certain enzymes involved in inflammation and cancer. DBITC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DBITC has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that DBITC can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that DBITC can reduce tumor growth in mice. DBITC has also been shown to have antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using DBITC in lab experiments is its high purity and yield. DBITC is also relatively easy to synthesize. However, one limitation is that the mechanism of action of DBITC is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of DBITC. One direction is to further investigate its anti-inflammatory and anti-cancer properties. Another direction is to study its potential use as a diagnostic tool for Alzheimer's disease. Additionally, the mechanism of action of DBITC needs to be further elucidated to design more targeted experiments to study its effects.
Scientific Research Applications
DBITC has shown potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. DBITC has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
properties
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl pyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-16(12-6-9-17-10-7-12)23-11-3-8-18-15-13-4-1-2-5-14(13)24(21,22)19-15/h1-2,4-7,9-10H,3,8,11H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUGULUCTLKKNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCCOC(=O)C3=CC=NC=C3)NS2(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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